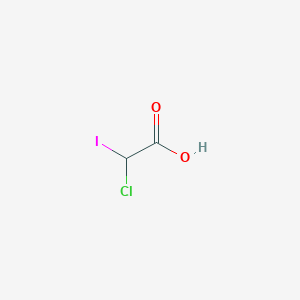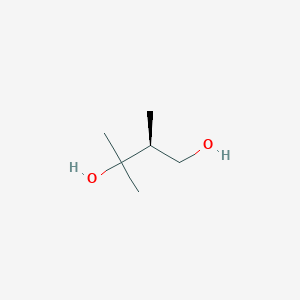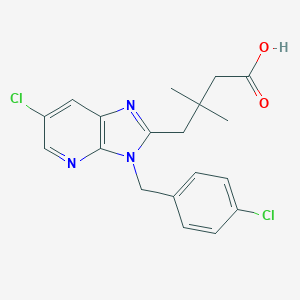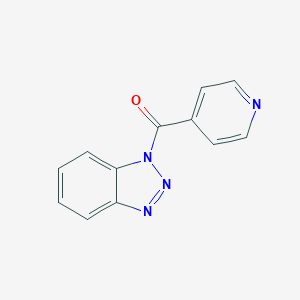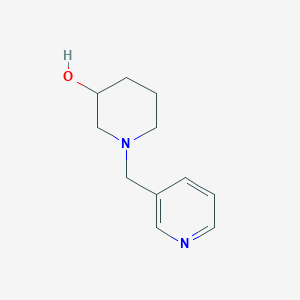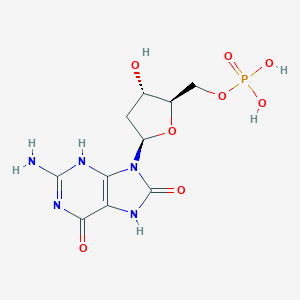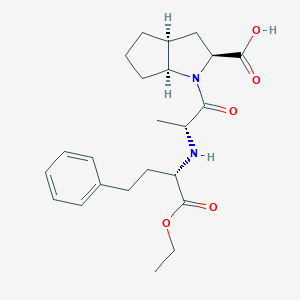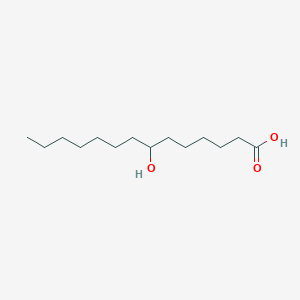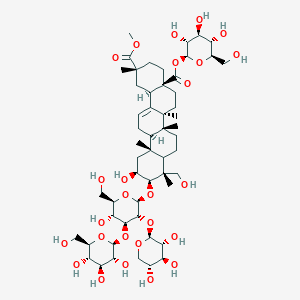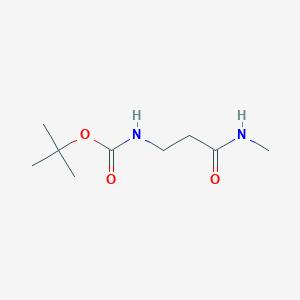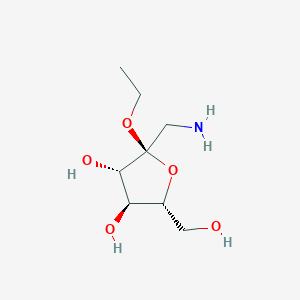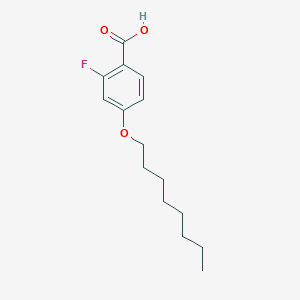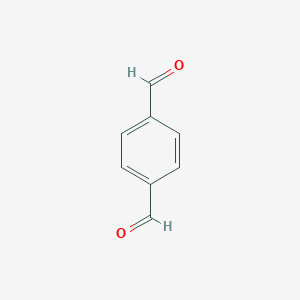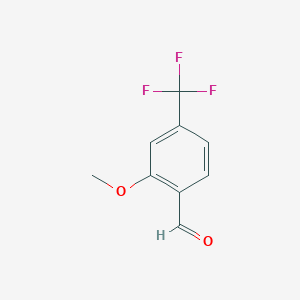![molecular formula C14H19NO B141622 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 180160-92-3](/img/structure/B141622.png)
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], also known as 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine], is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Strategies and Medicinal Applications
Synthesis and Drug Discovery Applications : Spiropiperidines have garnered attention in drug discovery programs for exploring new areas of three-dimensional chemical space. The synthesis strategies for spiropiperidines involve forming the spiro-ring on a preformed piperidine ring or vice versa, highlighting their potential in drug discovery projects, particularly for 3- and 4-spiropiperidines, and natural product synthesis for 2-spiropiperidines (Griggs, Tape, & Clarke, 2018).
Antioxidant Activities : Spiro compounds, including spiropiperidines, have demonstrated significant antioxidant activities, which are crucial given the role of oxidative stress in various diseases. These activities are attributed to their structural versatility and similarity to pharmacophore centers, with certain spiro compounds showing promising results in antioxidant tests (Acosta-Quiroga et al., 2021).
Applications Based on Fluorescence Resonance Energy Transfer (FRET) : Studies have highlighted the use of spiropyrans and spirooxazines in composite systems based on FRET with fluorescent materials, showcasing the potential for sensing, probing, and various optical elements. The reversible physicochemical property changes under stimuli make spiropyran and spirooxazine compounds interesting for developing multifunctional materials (Xia, Xie, & Zou, 2017).
Enzyme Inhibition and Biological Properties
Enzyme Inhibitors : Pyranoid spirofused sugar derivatives have been explored as enzymatic inhibitors, especially of carbohydrate-processing enzymes like glycogen phosphorylase and sodium-glucose co-transporter 2, which are targets for various pathological states. The structural rigidity offered by the spirofused entity has made these compounds interesting as potential therapeutic agents (La Ferla & D’Orazio, 2020).
Anticancer Potential : Spiro compounds, including spiropiperidines, have shown promising anticancer potential, encouraging the exploration of new spiro derivatives with improved pharmacodynamic and pharmacokinetic profiles. Recent literature has focused on various spiro compounds like spirooxindole, spiroisoxazole, and spiroindole, highlighting their pharmacological activities and structure-activity relationships (SARs) (Bora, Kaushal, & Shankaraiah, 2021).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
特性
IUPAC Name |
3,3-dimethylspiro[2-benzofuran-1,4'-piperidine] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-13(2)11-5-3-4-6-12(11)14(16-13)7-9-15-10-8-14/h3-6,15H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJHIMYQURVDAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3(O1)CCNCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
